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Compound of Interest

4-[(4-Methylpiperidin-1-
Compound Name:
yl)sulfonyl]aniline

Cat. No.: B185569

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline. This compound is of interest to
researchers in medicinal chemistry and drug development due to its sulfonamide and aniline
moieties, which are common pharmacophores. A thorough understanding of its spectroscopic
properties is essential for its synthesis, characterization, and quality control. While a complete
set of publicly available experimental spectra for this specific molecule is not readily available,
this guide presents the expected spectroscopic data based on its chemical structure and data
from analogous compounds. It also provides detailed experimental protocols for obtaining such
data.

Predicted Spectroscopic Data

The following tables summarize the predicted and theoretical spectroscopic data for 4-[(4-
Methylpiperidin-1-yl)sulfonyl]aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data (Predicted)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.6-7.8 Doublet 2H Ar-H (ortho to SO2)
~6.6 - 6.8 Doublet 2H Ar-H (ortho to NH2)
~4.0-4.2 Broad Signal 2H NH:2
Piperidine-H
~3.6-3.8 Multiplet 2H (equatorial, adjacent
to N)
) Piperidine-H (axial,
~24-26 Multiplet 2H )
adjacent to N)
) Piperidine-H
~1.6-1.8 Multiplet 2H )
(equatorial)
~1.3-15 Multiplet 1H Piperidine-H (methine)
~1.1-13 Multiplet 2H Piperidine-H (axial)
~0.9 Doublet 3H CHs
13C NMR (Carbon-13 NMR) Data (Predicted)
Chemical Shift (8) ppm Assighment
~150 Ar-C (C-NH2)
~129 Ar-C (CH, ortho to SOz2)
~128 Ar-C (C-S0z2)
~114 Ar-C (CH, ortho to NHz2)
~47 Piperidine-C (adjacent to N)
~34 Piperidine-C
~31 Piperidine-C (methine)
~22 CHs
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Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment
3400 - 3200 Strong, Broad N-H stretch (aniline NHz2)
2950 - 2850 Medium C-H stretch (aliphatic)
N-H bend (aniline NH2) / C=C
1620 - 1580 Strong )
stretch (aromatic)
1350 - 1310 Strong S=0 stretch (asymmetric)
1170 - 1140 Strong S=0 stretch (symmetric)
C-H bend (aromatic, para-
850 - 810 Strong ) )
disubstituted)
Mass Spectrometry (MS)
m/z Interpretation
254 [M]* (Molecular lon)
239 [M - CHs]*
156 [M - CsH1oN]*
98 [CeH1z2N]*
92 [CeHeN]*

Note: The predicted fragmentation pattern is based on common fragmentation pathways for
sulfonamides and aniline derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 4-[(4-Methylpiperidin-1-
yl)sulfonyl]aniline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCIls or DMSO-ds).
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The choice of solvent will depend on the solubility of the compound.

Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker Avance
[Il 400 MHz or equivalent.

'H NMR Acquisition:
o Acquire a one-dimensional proton NMR spectrum.

o Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, a relaxation
delay of 1-2 seconds, and 16-32 scans.

13C NMR Acquisition:
o Acquire a one-dimensional carbon-13 NMR spectrum with proton decoupling.

o Typical parameters include a 30° pulse angle, a spectral width of 240 ppm, a relaxation
delay of 2-5 seconds, and 1024-4096 scans.

Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and
referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Grind a small amount (1-2 mg) of the solid sample with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the
mixture into a thin, transparent pellet using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

¢ Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer, such as a

PerkinElmer Spectrum Two or a Thermo Nicolet iS5.

o Data Acquisition:
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o Record a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o Place the sample in the spectrometer and record the sample spectrum.

o Typically, spectra are collected over a range of 4000-400 cm~! with a resolution of 4 cm~1.

o Data Processing: The software automatically subtracts the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

o Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a
suitable volatile solvent, such as methanol or acetonitrile.

 Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as
an Agilent 6460 Triple Quadrupole LC/MS or a Waters Xevo G2-XS QTof. Electrospray
ionization (ESI) is a common technique for this type of molecule.

o Data Acquisition:

o Introduce the sample solution into the ion source via direct infusion or through a liquid
chromatography (LC) system.

o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o Set the mass range to scan from m/z 50 to 500.

o For fragmentation studies (MS/MS), select the molecular ion (or protonated molecule) as
the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas
(e.g., argon or nitrogen) at varying collision energies.

o Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and
characteristic fragment ions.

Visualizations
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Workflow for Spectroscopic Analysis of 4-[(4-Methylpiperidin-1-yl)sulfonyl]aniline
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

« To cite this document: BenchChem. [Spectroscopic Data of 4-[(4-Methylpiperidin-1-
yl)sulfonyl]aniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-
spectroscopic-data-nmr-ir-ms]

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b185569?utm_src=pdf-body-img
https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/product/b185569#4-4-methylpiperidin-1-yl-sulfonyl-aniline-spectroscopic-data-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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